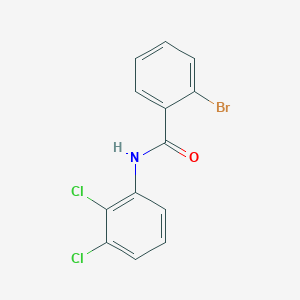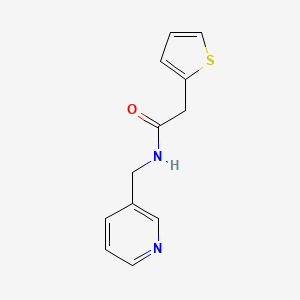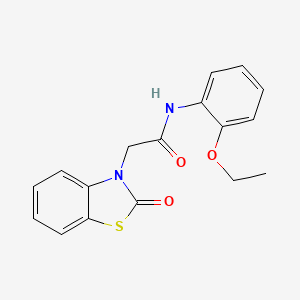
4-(2,4-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
カタログ番号 B5551702
分子量: 446.3 g/mol
InChIキー: GIPWOQUJELTBGT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
- Synthesis Techniques : Research on the synthesis of related quinoline derivatives indicates the use of Density Functional Theory (DFT) calculations, providing insights into molecular structure optimization and reactions. Compounds such as 2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline derivatives have been synthesized and characterized, showing the relevance of DFT in understanding the synthesis process of similar quinoline compounds (Wazzan et al., 2016).
Molecular Structure Analysis
- Molecular Structure : Studies on similar quinoline derivatives reveal the significance of X-ray crystallography in determining molecular structures. For instance, the crystal structures of isomeric quinolines provide insights into the molecular arrangement and intermolecular interactions, which can be relevant for understanding the structure of 4-(2,4-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione (de Souza et al., 2015).
Chemical Reactions and Properties
- Chemical Reactivity : Research into the chemical reactivity and properties of similar compounds provides insights into potential chemical reactions. For example, studies on 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones illustrate the use of multicomponent synthesis and the relevance of intermolecular interactions in understanding the chemical properties of quinoline derivatives (Patel et al., 2022).
Physical Properties Analysis
- Physical Properties : Analysis of related compounds highlights the importance of characterizing physical properties like crystal structure. For instance, research on 6,7-dichloro-2-methyl-5,8-quinolinedione provides information on physical aspects such as crystallographic data and molecular geometry, which are crucial for understanding the physical properties of quinoline derivatives (Kadela-Tomanek et al., 2018).
Chemical Properties Analysis
- Chemical Properties : The chemical properties of quinoline derivatives can be understood by studying similar compounds. For example, research into the structural and vibrational properties of 6,7-dichloro-2-methyl-5,8-quinolinedione gives insights into the molecular structure and potential chemical behavior of related quinolines (Kadela-Tomanek et al., 2018).
科学的研究の応用
Computational and Spectroscopic Analysis
- DFT and TD-DFT/PCM Calculations : Studies have utilized Density Functional Theory (DFT) and Time-Dependent DFT in Polarizable Continuum Model (TD-DFT/PCM) calculations to investigate the molecular structure, spectroscopic characteristics, Non-Linear Optical (NLO) properties, and Natural Bond Orbital (NBO) analyses of quinoline derivatives. These computational methods have been employed to interpret and predict the biological potentials and corrosion inhibition capabilities of these compounds (Wazzan, Al-Qurashi, & Faidallah, 2016).
Crystal Structure and Supramolecular Arrangements
- Crystallography Studies : Crystallographic analysis of quinoline derivatives has been performed to understand their structural motifs and supramolecular arrangements. Such studies provide insights into the molecular interactions and potential application in material science and molecular engineering (de Souza et al., 2015).
Biological and Pharmacological Applications
- Cytotoxic Activity Against Cancer Cell Lines : Quinolinedione derivatives have been synthesized and tested for their antiproliferative activity against human cancer cell lines, revealing that some compounds exhibit higher cytotoxicity than standard treatments. These findings suggest the potential of quinoline derivatives in developing new anticancer therapies (Kadela et al., 2016).
特性
IUPAC Name |
4-(2,4-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2NO4/c1-29-20-6-3-12(9-21(20)30-2)13-7-18-23(19(27)8-13)16(11-22(28)26-18)15-5-4-14(24)10-17(15)25/h3-6,9-10,13,16H,7-8,11H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPWOQUJELTBGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=C(C=C(C=C4)Cl)Cl)C(=O)C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー

![N-[4-(benzyloxy)phenyl]isonicotinamide](/img/structure/B5551626.png)

![2-(2-naphthyloxy)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)propanamide](/img/structure/B5551639.png)
![2-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B5551642.png)
![9-(4-methoxyphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5551643.png)

![3-amino-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5551650.png)

![2-ethoxy-4-{2-[(2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5551673.png)
![N-[(2-chloro-3-pyridinyl)methyl]-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5551682.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-fluorobenzamide](/img/structure/B5551683.png)


